molecular formula C9H11BrN2O2 B2379401 4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole CAS No. 2031259-35-3

4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole

Cat. No.: B2379401
CAS No.: 2031259-35-3
M. Wt: 259.103
InChI Key: ZXSDPHLCAMFTKX-UHFFFAOYSA-N
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Description

4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a bromine atom at the 4th position, a dioxabicycloheptane moiety at the 5th position, and a methyl group at the 1st position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable pyrazole precursor, followed by the introduction of the dioxabicycloheptane moiety through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the dioxabicycloheptane moiety.

    Cyclization Reactions: The dioxabicycloheptane moiety can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.

Scientific Research Applications

4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxabicycloheptane moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole: This compound itself serves as a reference point for comparison.

    5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole: A similar compound lacking the bromine atom, which may exhibit different reactivity and biological activity.

    1H-Pyrazole, 4-bromo-5-(2,7-dioxabicyclo[4.1.0]hept-6-yl)-1-methyl: Another related compound with a different dioxabicycloheptane moiety.

Uniqueness

The presence of the bromine atom and the specific dioxabicycloheptane moiety in 4-bromo-5-{3,7-dioxabicyclo[410]heptan-6-yl}-1-methyl-1H-pyrazole distinguishes it from other similar compounds

Properties

IUPAC Name

4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12-8(6(10)4-11-12)9-2-3-13-5-7(9)14-9/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSDPHLCAMFTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C23CCOCC2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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